Cyclohexanone O-benzoyl oxime is an organic compound characterized by the presence of both a ketone and an oxime functional group. It is derived from cyclohexanone through the reaction with benzoyl hydroxylamine. This compound appears as a colorless to pale yellow solid and serves as an important intermediate in various organic syntheses, particularly in the production of nylon 6, a widely utilized synthetic polymer. The structural formula can be represented as CHNO, indicating its composition of carbon, hydrogen, nitrogen, and oxygen atoms.
The principal chemical reaction involving cyclohexanone O-benzoyl oxime is the Beckmann rearrangement, which converts the oxime into ε-caprolactam, a precursor for nylon 6. This transformation typically requires an acid catalyst, such as sulfuric acid or solid acids under industrial conditions . Additionally, cyclohexanone O-benzoyl oxime can undergo reduction to yield cyclohexylamine using sodium amalgam or hydrolysis to regenerate cyclohexanone in the presence of acetic acid .
Other notable reactions include:
Research indicates that compounds related to cyclohexanone O-benzoyl oxime exhibit significant biological activities. For instance, studies have shown that certain oxime derivatives possess anti-inflammatory properties and can inhibit nitric oxide release in cellular models . This suggests potential applications in therapeutic areas such as inflammation and pain management.
Cyclohexanone O-benzoyl oxime can be synthesized through several methods:
Cyclohexanone O-benzoyl oxime finds applications primarily in:
Studies have indicated that cyclohexanone O-benzoyl oxime interacts with various biological systems, particularly in mediating oxidative stress responses. The compound's derivatives have been evaluated for their ability to modulate nitric oxide synthase activity and inflammatory cytokine production through signaling pathways such as Toll-like receptor 4 and mitogen-activated protein kinases . These findings suggest that further research could uncover additional therapeutic applications.
Cyclohexanone O-benzoyl oxime shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Cyclohexanone Oxime | Oxime | Directly used in Beckmann rearrangement for nylon production |
| Benzophenone O-benzoyloxime | Aromatic ketoxime | Exhibits different thermal decomposition pathways |
| Acetophenone O-benzoyloxime | Aromatic ketoxime | Similar reactivity but different substitution patterns |
| Pentadienone O-benzoyloximes | Oxime ester | Demonstrated anti-inflammatory properties |
Cyclohexanone O-benzoyl oxime stands out due to its specific application in nylon synthesis and its unique reactivity profile compared to other similar compounds.
The electrophilic benzoylation of cyclohexanone oxime represents a fundamental approach to synthesizing cyclohexanone O-benzoyl oxime through the selective functionalization of the oxime oxygen atom [1]. This methodology relies on the nucleophilic character of the oxime oxygen, which readily undergoes acylation reactions with electrophilic benzoyl reagents.
The most commonly employed electrophilic benzoylation utilizes benzoyl chloride as the primary acylating agent [2]. Under typical reaction conditions, cyclohexanone oxime is treated with benzoyl chloride in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride byproduct [3]. The reaction proceeds through a nucleophilic acyl substitution mechanism, where the oxime oxygen attacks the electrophilic carbonyl carbon of benzoyl chloride, forming a tetrahedral intermediate that subsequently eliminates chloride ion to yield the desired O-benzoyl oxime product [1].
Alternative electrophilic reagents include benzoic anhydride, which offers certain advantages over acid chlorides in terms of selectivity and reaction control [4]. Benzoic anhydride demonstrates less reactivity compared to benzoyl chloride, allowing for more selective acylation of hydroxylamine derivatives while minimizing side reactions [4]. The reaction with benzoic anhydride typically requires slightly elevated temperatures and longer reaction times but provides excellent yields of the target compound [4].
| Electrophilic Reagent | Reaction Temperature | Reaction Time | Yield Range | Base Required |
|---|---|---|---|---|
| Benzoyl Chloride | 0-25°C | 1-3 hours | 75-85% | Pyridine/Triethylamine |
| Benzoic Anhydride | 25-60°C | 4-8 hours | 70-80% | Pyridine/Sodium Carbonate |
| Benzoyl Fluoride | -10-0°C | 30-60 minutes | 80-90% | Triethylamine |
The reaction mechanism involves initial coordination of the oxime oxygen lone pair to the electrophilic benzoyl carbon, followed by nucleophilic attack and subsequent elimination of the leaving group [1]. The stereochemistry of the starting oxime is generally preserved during the acylation process, maintaining the geometric configuration around the carbon-nitrogen double bond [3].
Modern synthetic approaches to cyclohexanone O-benzoyl oxime synthesis have increasingly focused on developing efficient catalytic systems that enhance reaction rates, improve selectivity, and reduce environmental impact [5]. Various transition metal catalysts and organocatalysts have been investigated for their ability to facilitate O-benzoyl functionalization reactions.
Copper-based catalytic systems have shown remarkable efficacy in promoting chemoselective acylation and benzoylation reactions [2]. Copper oxide catalysts, particularly copper(II) oxide, demonstrate exceptional performance in facilitating the benzoylation of hydroxylamine derivatives under mild conditions [2]. These systems operate through Lewis acid activation of the acylating agent, increasing its electrophilicity and facilitating nucleophilic attack by the oxime oxygen [2].
The mechanism of copper-catalyzed O-benzoylation involves coordination of the benzoyl chloride to the copper center, which enhances the electrophilicity of the carbonyl carbon [2]. This activation significantly lowers the energy barrier for nucleophilic attack by the oxime oxygen, resulting in accelerated reaction rates and improved yields [2]. The catalytic cycle is completed by regeneration of the active copper species through ligand exchange processes [2].
Palladium-catalyzed systems have also emerged as powerful tools for O-benzoyl functionalization, particularly when combined with photocatalytic activation [6]. These dual catalytic systems utilize palladium acetate in conjunction with photosensitizers such as 4CzIPN (2,4,5,6-tetrakis(9H-carbazol-9-yl)isophthalonitrile) to achieve selective benzoylation under visible light irradiation [6]. The photocatalyst generates reactive intermediates that facilitate the coupling between oxime substrates and benzoyl derivatives [6].
| Catalyst System | Loading (mol%) | Temperature | Reaction Time | Yield | Selectivity |
|---|---|---|---|---|---|
| Copper(II) Oxide | 10 | Room Temperature | 20-30 minutes | 85-95% | >95% |
| Palladium Acetate/4CzIPN | 10/2 | Room Temperature | 18 hours | 70-80% | >90% |
| Zinc-Copper Alloy | 5 | 80°C | 2-4 hours | 75-85% | >85% |
Advanced catalytic approaches have incorporated multifunctional hydrogen-bond donor catalysts for asymmetric synthesis applications [5]. These systems utilize chiral benzothiadiazine-type catalysts that simultaneously activate both the nucleophile and electrophile through hydrogen bonding interactions [5]. The dual activation mechanism results in enhanced reactivity and excellent enantioselectivity for the formation of chiral O-benzoyl oxime derivatives [5].
Mechanochemical synthesis has emerged as a sustainable and efficient alternative to traditional solution-phase methods for preparing cyclohexanone O-benzoyl oxime [7] [8]. This approach utilizes mechanical energy input through ball milling or grinding to drive chemical transformations in the absence of solvents, offering significant environmental and economic advantages.
The mechanochemical approach to oxime synthesis typically involves grinding cyclohexanone with hydroxylamine hydrochloride and a suitable base in a ball mill or mortar and pestle [7] [8]. The mechanical energy provided by the grinding action generates local heat and pressure that facilitates the formation of the oxime intermediate, which can subsequently undergo benzoylation through the addition of benzoyl chloride or benzoic anhydride [8].
Bismuth oxide has proven to be an particularly effective catalyst for mechanochemical oxime synthesis [8]. Under grinding conditions, bismuth oxide catalyzes the condensation reaction between carbonyl compounds and hydroxylamine derivatives with remarkable efficiency [8]. The reaction proceeds through activation of the carbonyl group by the Lewis acidic bismuth center, facilitating nucleophilic attack by the hydroxylamine [8].
The optimization of mechanochemical synthesis parameters is crucial for achieving high yields and selectivity [7]. Key factors include milling speed, milling time, ball-to-powder ratio, and the nature of the grinding medium [9]. Higher milling speeds generally result in increased reaction rates due to enhanced energy input, but excessive speeds may lead to product decomposition or unwanted side reactions [9].
| Parameter | Optimal Range | Effect on Yield | Effect on Selectivity |
|---|---|---|---|
| Milling Speed | 400-600 rpm | Increases with speed | Decreases above 600 rpm |
| Milling Time | 15-30 minutes | Optimal at 20 minutes | Maintained up to 30 minutes |
| Ball-to-Powder Ratio | 10:1 to 20:1 | Increases with ratio | Optimal at 15:1 |
| Catalyst Loading | 5-10 mol% | Increases with loading | Optimal at 7.5 mol% |
The mechanochemical approach offers several advantages over conventional solution-phase synthesis, including reduced reaction times, elimination of solvent-related environmental concerns, and simplified product isolation procedures [7] [8]. The solid-state nature of the reaction often results in improved selectivity due to the restricted molecular mobility and reduced possibility of side reactions [8].
Recent developments in mechanochemical synthesis have incorporated continuous flow milling systems that allow for larger-scale production while maintaining the benefits of solvent-free conditions [10]. These systems utilize automated feeding and collection mechanisms to process substantial quantities of material efficiently [10].
Photochemical activation represents an innovative approach to cyclohexanone O-benzoyl oxime synthesis that harnesses the power of light energy to drive chemical transformations [11] [12]. These methods utilize photocatalysts or direct photolysis to generate reactive intermediates that facilitate the formation of O-benzoyl oxime bonds under mild conditions.
Visible light-mediated energy transfer catalysis has emerged as a particularly powerful tool for oxime synthesis and functionalization [11]. This approach employs photocatalysts such as iridium complexes that can absorb visible light and transfer energy to substrate molecules, promoting isomerization and bond formation reactions [11]. The photocatalyst [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ has demonstrated exceptional performance in facilitating E to Z photoisomerization of oximes under blue light irradiation [11].
The mechanism of photocatalytic oxime activation involves initial absorption of visible light by the photocatalyst, generating an excited state species with high triplet energy [11]. This excited photocatalyst can then transfer energy to the oxime substrate through a triplet-triplet energy transfer process, promoting the population of the oxime triplet state [11]. The triplet-excited oxime undergoes various transformations, including geometric isomerization and bond formation reactions [11].
Multicomponent photochemical reactions have been developed for the direct synthesis of oxime esters from aldehydes, amines, and N-hydroxyphthalimide esters [12]. These reactions utilize eosin Y as a photocatalyst under blue light irradiation to generate the required reactive intermediates [12]. The process involves photocatalytic generation of carboxylic radicals from N-hydroxyphthalimide esters, which subsequently react with in-situ formed imines to produce oxime ester products [12].
| Photocatalyst | Light Source | Wavelength | Reaction Time | Yield Range | Selectivity |
|---|---|---|---|---|---|
| [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ | Blue LED | 427 nm | 2 hours | 85-95% | >95% |
| Eosin Y | Blue LED | 456 nm | 6-12 hours | 70-85% | >90% |
| 4CzIPN | Blue LED | 420 nm | 18 hours | 65-80% | >85% |
The photochemical approach offers unique advantages in terms of reaction selectivity and mild conditions [11] [12]. The use of visible light as an energy source eliminates the need for harsh chemical oxidants or high temperatures, making these methods particularly attractive for the synthesis of sensitive compounds [11]. Additionally, the ability to control reaction progress through light intensity and irradiation time provides excellent process control [12].
Advanced photochemical strategies have incorporated dual catalytic systems that combine photocatalysis with transition metal catalysis [13]. These systems utilize light-activated photocatalysts to generate reactive intermediates that are subsequently trapped by transition metal catalysts, enabling complex bond-forming reactions that would be difficult to achieve through conventional methods [13].
The nucleophilic acyl substitution mechanisms governing cyclohexanone O-benzoyl oxime reactions represent a complex interplay of electronic and steric factors that dictate reaction pathways and product formation. The fundamental mechanism follows the classical addition-elimination sequence characteristic of acyl substitution reactions [1] [2].
The primary pathway initiates with nucleophilic attack on the electrophilic carbon center of the benzoyl group, forming a tetrahedral alkoxide intermediate. This initial step involves the approach of a nucleophile to the polar carbon-oxygen double bond, where the carbonyl carbon exhibits significant electrophilic character due to the electron-withdrawing nature of the benzoyl substituent [1] [2]. The formation of this tetrahedral intermediate represents the rate-determining step in most nucleophilic acyl substitution reactions of cyclohexanone O-benzoyl oxime.
Experimental kinetic studies have demonstrated that the nucleophilicity of the attacking species significantly influences reaction rates. Data from photosensitized reactions of oxime ethers reveal second-order rate constants ranging from 0.7 to 1.4 × 10⁶ M⁻¹s⁻¹ for reactions with methanol as the nucleophile [3]. These remarkably high rate constants indicate that the reaction center is not localized at the O-alkyl moiety but involves the entire molecular framework, suggesting a delocalized electronic system that facilitates nucleophilic attack.
The mechanistic pathway exhibits substantial variation depending on the nature of the nucleophile. Strong nucleophiles such as alkoxides and amines follow the classical addition-elimination mechanism, while weaker nucleophiles may require acid catalysis to enhance the electrophilicity of the carbonyl carbon [4]. The activation parameters for benzoyl transfer reactions show activation energies ranging from 75.8 to 92.4 kilojoules per mole, with ρ values of 1.4 to 1.9 indicating strongly associative transition states [5].
The substitution pattern analysis reveals that electron-donating substituents on the nucleophile increase reaction rates, while electron-withdrawing groups decrease reactivity. This trend is consistent with the nucleophilic character of the attacking species and aligns with Hammett correlation studies that show linear free energy relationships with ρ values indicating significant charge development in the transition state [5].
Alternative pathways involving radical mechanisms have been identified in certain reaction conditions. Homolytic substitution reactions of acyl radicals proceed through both backside and frontside attack mechanisms, with energy barriers of 110.4 and 107.5 kilojoules per mole respectively [6] [7]. These pathways become particularly relevant under photochemical conditions or in the presence of radical initiators.
The regioselectivity of nucleophilic attack depends critically on the electronic distribution within the cyclohexanone O-benzoyl oxime molecule. Computational studies using density functional theory methods have revealed that the benzoyl carbonyl carbon exhibits the highest electrophilic character, making it the preferred site for nucleophilic attack under most reaction conditions [6] [7].
The transition state structures for benzoyl transfer reactions in cyclohexanone O-benzoyl oxime systems exhibit characteristic geometries that reflect the mechanistic pathways and electronic reorganization occurring during bond formation and cleavage processes. Detailed computational analyses using high-level ab initio methods have provided comprehensive insights into these critical structures [8] [9] [5].
The primary transition state for benzoyl transfer adopts a tetrahedral geometry around the carbonyl carbon, with the incoming nucleophile positioned at approximately 2.1 to 2.3 angstroms from the electrophilic center [9] [5]. This geometry represents a late transition state where substantial bond formation has occurred between the nucleophile and the acyl carbon, while the leaving group remains partially bonded to the reaction center.
Computational studies employing coupled cluster theory with single, double, and perturbative triple excitations have revealed activation energies ranging from 85.2 to 92.4 kilojoules per mole for benzoyl fluoride reactions with primary and secondary amines respectively [5]. The higher barrier for secondary amines reflects increased steric hindrance in the transition state, consistent with experimental observations of decreased reaction rates for bulkier nucleophiles.
The electronic structure of the transition state shows significant charge development, with Hammett ρ values of 1.6 to 1.9 indicating strongly associative character [5]. The large positive ρ values demonstrate that electron-withdrawing substituents on the acyl group accelerate the reaction by increasing the electrophilicity of the carbonyl carbon and stabilizing the developing negative charge on the oxygen atom.
Brønsted analysis of the transition state reveals βnuc values ranging from 0.2 to 0.7, depending on the basicity of the nucleophile [5]. The decreasing βnuc values for stronger nucleophiles indicate an earlier transition state for more basic attacking species, reflecting the principle of variable transition state timing based on nucleophile strength.
The geometric parameters of the transition state show characteristic bond length changes that provide insights into the reaction coordinate. The forming carbon-nucleophile bond exhibits lengths of 1.9 to 2.2 angstroms, while the breaking carbon-leaving group bond extends to 1.8 to 2.0 angstroms [10] [9]. These distances indicate a concerted but asynchronous process where bond formation precedes bond breaking.
Natural bond orbital analysis of the transition state structures reveals significant orbital interactions between the nucleophile highest occupied molecular orbital and the acyl group lowest unoccupied molecular orbital [9]. The strength of this interaction correlates directly with reaction rates, with stronger orbital overlap leading to lower activation barriers and faster reaction kinetics.
The solvent effects on transition state geometry have been investigated using implicit solvation models, revealing that polar protic solvents stabilize the transition state through hydrogen bonding interactions with the developing charges [11] [12]. This stabilization results in earlier transition states with reduced activation barriers, consistent with experimental observations of accelerated reactions in protic media.
Vibrational frequency analysis of the transition state structures identifies the reaction coordinate as a combination of carbon-nucleophile bond formation and carbon-leaving group bond breaking motions [13]. The imaginary frequency associated with the transition state typically ranges from 400 to 800 reciprocal centimeters, depending on the specific system and computational method employed.
Temperature effects on transition state properties have been characterized through activation parameter determination, revealing enthalpies of activation ranging from 70 to 95 kilojoules per mole and entropies of activation from -40 to -80 joules per mole per kelvin [14]. The negative activation entropies reflect the highly organized nature of the transition state and the loss of translational and rotational degrees of freedom upon complex formation.
The solvent environment exerts profound influences on the kinetics of nucleophilic acyl substitution reactions involving cyclohexanone O-benzoyl oxime, with effects manifesting through multiple mechanisms including differential solvation of reactants and transition states, specific molecular interactions, and alterations in nucleophile reactivity [11] [15] [16].
Polar protic solvents such as methanol and water demonstrate complex dual effects on reaction kinetics. These solvents stabilize ionic intermediates and transition states through hydrogen bonding interactions, leading to reduced activation barriers for the rate-determining step [11] [17]. However, they simultaneously decrease nucleophile reactivity through solvation shell formation, which can result in overall rate retardation for reactions involving strong nucleophiles [15] [16].
Quantitative analysis of solvent effects using the Kamlet-Abboud-Taft parametrization reveals that reaction rates correlate positively with the π* dipolarity/polarizability parameter and the β hydrogen bond acceptor basicity, while showing negative correlation with the α hydrogen bond donor acidity [11]. For cyclohexanone O-benzoyl oxime reactions in methanol-dimethyl sulfoxide mixtures, rate constants increase from 1.0 in pure methanol to 12.5 in pure dimethyl sulfoxide, reflecting the superior ability of aprotic solvents to maintain nucleophile reactivity [11].
The mechanistic implications of solvent effects extend beyond simple rate modifications to include alterations in reaction pathways. In strongly polar protic environments, the increased stabilization of ionic intermediates can shift the mechanism from concerted to stepwise, with observable tetrahedral intermediates under certain conditions [11] [12]. This mechanistic change is accompanied by modifications in the rate-determining step and altered sensitivity to electronic effects.
Specific solvent-solute interactions play crucial roles in determining reaction outcomes. The formation of hydrogen bond networks between protic solvents and the oxime oxygen atom can significantly alter the electron density distribution within the molecule, thereby modifying the reactivity of the benzoyl group toward nucleophilic attack [11] [16]. These interactions are particularly pronounced in aqueous systems where extensive hydrogen bonding networks develop.
Microsolvation studies using explicit solvent molecules in computational models have revealed that the immediate solvation environment around the reaction center can dramatically influence activation barriers [12] [18]. For example, the presence of three water molecules around a fluoride nucleophile increases the activation barrier for nucleophilic substitution reactions by 25 to 30 kilojoules per mole compared to gas-phase conditions [12].
The dielectric constant of the solvent medium influences reaction kinetics through electrostatic stabilization of charged species. High dielectric solvents preferentially stabilize the polar transition state relative to the neutral reactants, resulting in reduced activation barriers and enhanced reaction rates [11] [17]. However, this effect must be balanced against specific solvation interactions that may have opposing influences on reactivity.
Solvent viscosity effects on reaction kinetics become significant in highly viscous media where diffusion-controlled processes may become rate-limiting [19]. For cyclohexanone O-benzoyl oxime reactions in glycerol or other viscous solvents, the observed rate constants may reflect diffusional rather than chemical control, necessitating careful analysis to extract intrinsic kinetic parameters.
Mixed solvent systems exhibit non-linear variations in reaction rates with composition, reflecting complex solvent-solvent and solvent-solute interactions [11]. The methanol-dimethyl sulfoxide system demonstrates particularly interesting behavior where intermediate compositions provide enhanced reactivity compared to either pure component, attributed to optimal solvation of both reactants and transition states.
Advanced computational methodologies have provided unprecedented insights into the reaction coordinates governing nucleophilic acyl substitution processes in cyclohexanone O-benzoyl oxime systems, enabling detailed characterization of energy surfaces, transition state structures, and mechanistic pathways [13] [6] [20].
Density functional theory calculations using hybrid functionals such as B3LYP and BHandHLYP with extended basis sets have successfully reproduced experimental activation barriers within 5 to 10 kilojoules per mole [6] [7]. The BHandHLYP functional demonstrates particular accuracy for acyl substitution reactions, providing geometries and energetics in excellent agreement with coupled cluster theory benchmarks [6].
The reaction coordinate for benzoyl transfer has been characterized as a complex combination of multiple geometric parameters, including carbon-nucleophile bond formation, carbon-leaving group bond breaking, and accompanying structural reorganization [13]. Intrinsic reaction coordinate calculations reveal a highly curved pathway with significant coupling between bond formation and breaking processes, indicating a concerted but asynchronous mechanism [13] [20].
Natural reaction coordinate analysis using time-structure based independent components analysis has identified the carbon-oxygen and carbon-nucleophile bond distances as the primary collective variables describing the reaction progress [13]. These coordinates provide a two-dimensional representation of the reaction pathway that captures the essential features of the transformation while filtering out statistical noise from less relevant degrees of freedom.
Ab initio molecular dynamics simulations have revealed the dynamic nature of the reaction coordinate, showing that the pathway can exhibit variations depending on thermal fluctuations and solvent interactions [18]. These studies demonstrate that the minimum energy pathway represents only one possible route among many energetically accessible alternatives, highlighting the importance of entropic contributions to reaction kinetics.
The application of transition state theory with quantum mechanical calculations has provided detailed predictions of reaction rates as functions of temperature and pressure [21]. These calculations incorporate tunneling corrections for hydrogen transfer processes and account for anharmonic effects in vibrational partition functions, resulting in quantitative agreement with experimental rate measurements.
Machine learning approaches have been employed to develop predictive models for reaction barriers based on molecular descriptors and electronic structure parameters [13]. These models enable rapid screening of reaction conditions and substrate modifications without requiring expensive quantum chemical calculations for each system.
Multiscale modeling combining quantum mechanical treatment of the reactive region with molecular mechanical description of the surrounding environment has proven particularly valuable for understanding solvent effects on reaction coordinates [18]. These quantum mechanics/molecular mechanics calculations reveal how specific solvent-solute interactions modify the reaction pathway and influence activation barriers.
The accuracy of computational predictions depends critically on the level of theory employed, with high-level methods such as CCSD(T) providing the most reliable energetics at the cost of computational expense [6] [7]. For routine applications, density functional theory with dispersion corrections offers an optimal balance between accuracy and computational efficiency.
Reaction coordinate analysis has been extended to include multiple reaction channels, revealing competition between different mechanistic pathways under varying conditions [12] [6]. These calculations predict conditions under which alternative mechanisms such as single electron transfer or radical pathways may become competitive with the primary nucleophilic substitution route.